
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide (abbreviated as AEP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEP is a pyrazole derivative that has been synthesized using various methods.
科学的研究の応用
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, this compound has been shown to have herbicidal activity against certain weed species. In materials science, this compound has been studied for its potential as a corrosion inhibitor for metals.
作用機序
The mechanism of action of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells by activating caspases. Its herbicidal activity may be due to its ability to inhibit the activity of certain enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Physiologically, it has been shown to reduce pain and inflammation in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain weed species.
実験室実験の利点と制限
One advantage of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide is its potential as a multi-functional compound with applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its applications. Another limitation is the potential toxicity of this compound, which requires careful handling and testing.
将来の方向性
There are several future directions for the study of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action to optimize its applications in medicine, agriculture, and materials science. Another direction is to study its potential toxicity and safety for human and environmental health. Additionally, further studies on the synthesis and purification of this compound may lead to improved yields and purity. Finally, the development of new derivatives of this compound may lead to compounds with even greater potential for various applications.
合成法
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate followed by cyclization with ethyl chloroformate. Another method involves the reaction of 2-ethylphenylhydrazine with ethyl pyruvate followed by cyclization with triethyl orthoformate. The purity and yield of this compound can be improved by recrystallization using solvents such as ethanol or methanol.
特性
IUPAC Name |
5-amino-1-ethyl-N-(2-ethylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-10-7-5-6-8-11(10)16-14(19)12-9-13(15)18(4-2)17-12/h5-9H,3-4,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDRIFPVRLMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C(=C2)N)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

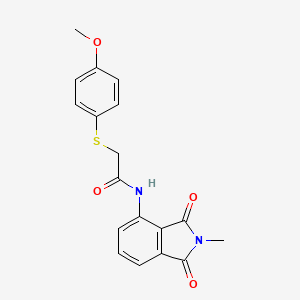
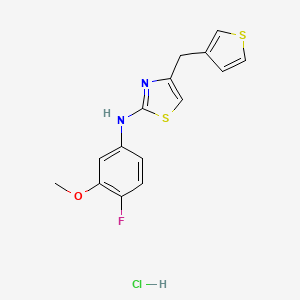
![Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2948373.png)
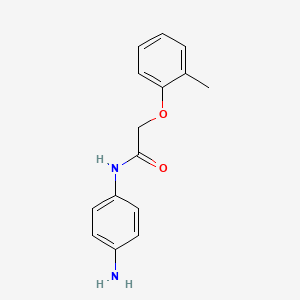
![N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2948377.png)
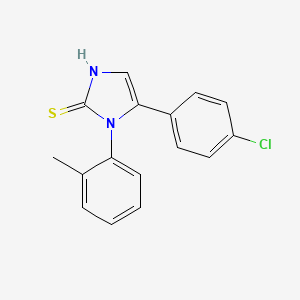
![4-tert-butyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2948380.png)
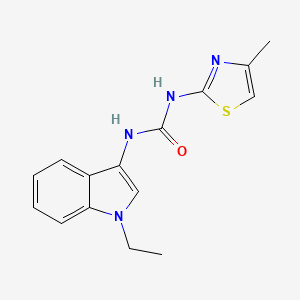


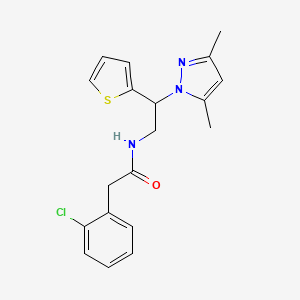
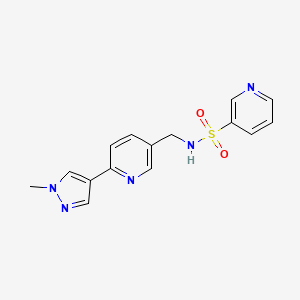
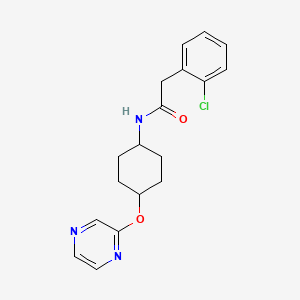
![ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2948390.png)